molecular formula C10H14N2O2 B8776153 [(2-Nitrophenyl)methyl](propan-2-yl)amine

[(2-Nitrophenyl)methyl](propan-2-yl)amine

Cat. No.: B8776153
M. Wt: 194.23 g/mol
InChI Key: VFFNHRMFPPAZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-Nitrophenyl)methyl](propan-2-yl)amine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Nitrophenyl)methyl](propan-2-yl)amine typically involves the nitration of N-isopropylbenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and temperature control ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

[(2-Nitrophenyl)methyl](propan-2-yl)amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-isopropyl-2-aminobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

    Oxidation: N-isopropyl-2-nitrosobenzylamine or this compound derivatives.

Scientific Research Applications

[(2-Nitrophenyl)methyl](propan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(2-Nitrophenyl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-isopropylbenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-nitrobenzylamine: Lacks the isopropyl group, which affects its steric properties and reactivity.

    N-methyl-2-nitrobenzylamine: Similar structure but with a methyl group instead of an isopropyl group, leading to different chemical and biological properties.

Uniqueness

[(2-Nitrophenyl)methyl](propan-2-yl)amine is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(2-nitrophenyl)methyl]propan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3

InChI Key

VFFNHRMFPPAZHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-nitrobenzylamine hydrochloride (500 mg, 2.65 mmol) and acetone (0.39 ml, 5.30 mmol) in methanol (13 ml) was added sodium cyanoborohydride (500 mg, 7.95 mmol) at 0° C. The temperature was warm up to room temperature. After stirring for 3 hr, the mixture was concentrated in vacuo and extracted with dichloromethane. The combined organic phase was washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give N-isopropyl-2-nitrobenzylamine as yellow oil. This compound was used in next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

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